molecular formula C16H20N2O2 B7472225 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one

1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one

Cat. No. B7472225
M. Wt: 272.34 g/mol
InChI Key: ZTFBDHAMWFEJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one, also known as PCP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one acts as a non-competitive antagonist of the NMDA receptor. This means that it binds to the receptor and blocks the normal function of glutamate, a neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a reduction in the amount of calcium that enters the cell. This can lead to a range of biochemical and physiological effects, including changes in synaptic plasticity, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been found to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been found to affect other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been found to have effects on the immune system and on the production of cytokines and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to the use of 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one in lab experiments. It can be toxic at high concentrations, which can limit its use in some experiments. Additionally, its effects on other neurotransmitter systems can make it difficult to interpret some of the results.

Future Directions

There are several future directions for research on 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one. One area of interest is in the development of new drugs that target the NMDA receptor. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has provided valuable insights into the role of this receptor in various physiological and pathological processes, and further research could lead to the development of new treatments for a range of disorders. Another area of interest is in the study of the effects of 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one on the immune system. Recent research has suggested that 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one may have anti-inflammatory effects, which could have implications for the treatment of autoimmune and inflammatory disorders. Finally, further research is needed to fully understand the potential risks and benefits of using 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one in lab experiments, and to develop guidelines for its safe and effective use.

Synthesis Methods

The synthesis of 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one involves the reaction of pyrrolidine with a phenylmethyl ketone derivative. The reaction is typically carried out using a catalytic amount of a base such as sodium hydride or potassium tert-butoxide. The resulting compound is then purified using chromatography techniques such as flash chromatography or preparative HPLC.

Scientific Research Applications

1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has been found to have potent effects on the NMDA receptor, a type of glutamate receptor that plays a key role in learning and memory. 1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one has also been studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

1-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-15-4-3-11-18(15)12-13-5-7-14(8-6-13)16(20)17-9-1-2-10-17/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFBDHAMWFEJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one

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